Synthesis and Characterization of Pridinol and its Analogues: A Technical Guide
Synthesis and Characterization of Pridinol and its Analogues: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Pridinol is a centrally acting muscle relaxant and anticholinergic agent utilized for the symptomatic treatment of muscle spasms and in the management of Parkinsonism.[1][2] Its therapeutic effects are derived from its function as a muscarinic acetylcholine receptor antagonist. This technical guide provides a comprehensive overview of the synthesis and characterization of Pridinol. It includes detailed experimental protocols for its preparation via Grignard reaction, methods for its characterization using various spectroscopic and chromatographic techniques, and an examination of its pharmacological mechanism of action. While literature on specific, biologically active analogues of Pridinol is sparse, this document also discusses potential synthetic strategies for the development of such derivatives. All quantitative data is presented in clear, tabular format, and key processes are visualized using diagrams to facilitate understanding for researchers in drug discovery and development.
Synthesis of Pridinol and its Salts
The most common and well-documented method for synthesizing Pridinol is through a Grignard reaction. An alternative route begins with the reaction of methyl acrylate and piperidine. The resulting Pridinol base can be further reacted with an appropriate acid, such as methanesulfonic acid, to form a salt, which often possesses more desirable physicochemical properties for pharmaceutical formulation.
Synthesis of Pridinol via Grignard Reaction
Pridinol is prepared by the Grignard reaction of a piperidine-containing ester, such as ethyl 3-piperidinopropionate or methyl 3-(1-piperidyl) propionate, with phenylmagnesium bromide.[3][4][5] The phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester twice to form the tertiary alcohol, Pridinol.
A general workflow for the synthesis of Pridinol and its subsequent conversion to Pridinol Mesilate is depicted below.
Caption: Workflow for the synthesis of Pridinol and Pridinol Mesilate.
Synthesis of Pridinol Analogues
The published literature on the synthesis and biological activity of specific Pridinol analogues is limited. However, standard medicinal chemistry approaches can be employed to generate analogues for structure-activity relationship (SAR) studies. Potential modifications include:
-
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto one or both phenyl rings to probe electronic and steric effects on receptor binding.
-
Piperidine Ring Modification: Altering the piperidine ring to other saturated heterocycles (e.g., pyrrolidine, morpholine) to evaluate the impact of ring size and heteroatom composition.
-
Propyl Chain Alteration: Modifying the length of the propyl chain connecting the piperidine and the diphenylmethanol moiety.
These synthetic strategies would typically follow the core Grignard reaction scheme, utilizing appropriately modified precursors.
Experimental Protocols
Protocol 1: Synthesis of Pridinol from Methyl 3-(1-piperidyl) propionate
This protocol is adapted from documented synthetic routes.[6][7]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a drying tube, dissolve methyl 3-(1-piperidyl) propionate (0.50 mol) in 300 mL of anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add phenylmagnesium bromide (Grignard reagent) dropwise to the cooled solution.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 66 °C) and maintain stirring for 3 hours.
-
Quenching: Cool the reaction system back to 0 °C and cautiously add 1 L of 4 M HCl solution dropwise to quench the reaction and hydrolyze the intermediate.
-
Extraction: After hydrolysis is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase with chloroform (3 x 400 mL).
-
Washing & Drying: Combine the organic phases and wash with 500 mL of saturated sodium chloride solution. Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Isolation: Remove the THF and chloroform via rotary evaporation to yield a solid crude product.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure Pridinol as pale yellow, needle-like crystals.[6] The reported yield is approximately 79-84%.[6][7]
Protocol 2: Synthesis of Pridinol Mesilate
This protocol describes the salt formation step.[7][8]
-
Dissolution: Dissolve the purified Pridinol from Protocol 2.1 in diethyl ether.
-
Cooling: Cool the solution to between -15 °C and -20 °C.
-
Acid Addition: Slowly add a solution of methanesulfonic acid dissolved in diethyl ether dropwise. The molar ratio of Pridinol to methanesulfonic acid can be varied, with a 2:3 ratio being reported in one patent.[7]
-
Precipitation: After the addition, stir the mixture at the reduced temperature for 30 minutes to allow for complete reaction and precipitation.
-
Isolation: Collect the resulting precipitate by filtration, purify as necessary, and dry under vacuum to yield Pridinol Mesilate.
Protocol 3: HPLC Analysis of Pridinol Mesilate
This method is suitable for quality control and quantification in pharmaceutical formulations.[9]
-
Chromatograph: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 5.0) in a 1:2 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 258 nm.
-
Quantification: Based on the peak area of the analyte.
Characterization of Pridinol
Physicochemical Properties
Pridinol and its common salts have distinct physical properties that are important for their handling and formulation.
| Property | Pridinol (Base) | Pridinol Hydrochloride | Pridinol Mesilate |
| CAS Number | 511-45-5[3] | 968-58-1[4][5] | 6856-31-1[5][10] |
| Molecular Formula | C₂₀H₂₅NO[3] | C₂₀H₂₅NO·HCl[5] | C₂₀H₂₅NO·CH₄O₃S[11] |
| Molecular Weight | 295.42 g/mol [3][12] | 331.88 g/mol [4][5] | 391.52 g/mol [13] |
| Appearance | Crystals[3] | Crystals[5] | Crystals |
| Melting Point | 120-121 °C[3][5] | 238 °C (decomposes)[3][5] | 152.5-155.0 °C[3][5] |
| Solubility | Soluble in acetone[5] | Soluble in alcohol[3][5] | Sparingly soluble in water[3][5] |
Spectroscopic and Spectrometric Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized Pridinol.
| Technique | Observed Data / Characteristic Features |
| Mass Spec. (GC-MS) | m/z Top Peaks: 98, 77, 105[3] Intense Peaks: 98, 113, 180, 295 (M⁺) m/z[3] |
| ¹H NMR | A ¹H NMR spectrum is available for Pridinol Methanesulfonate Salt, which would confirm the presence of phenyl, piperidine, and propyl protons, along with a singlet for the mesylate methyl group.[14] |
| IR Spectroscopy | Expected Absorptions: - O-H Stretch: ~3200-3600 cm⁻¹ (tertiary alcohol) - Aromatic C-H Stretch: ~3000-3100 cm⁻¹[15] - Aliphatic C-H Stretch: ~2850-3000 cm⁻¹[15] - Aromatic C=C Stretch: ~1400-1600 cm⁻¹[15] |
| UV-Vis Spectroscopy | For Pridinol Mesilate in methanol, the wavelength of maximum absorbance (λmax) is observed at 258 nm.[4] |
Analytical Workflow
A typical analytical workflow for the confirmation and quantification of synthesized Pridinol involves multiple techniques.
Caption: General analytical workflow for Pridinol characterization.
Pharmacology and Mechanism of Action
Pridinol functions as a centrally acting muscle relaxant with anticholinergic (atropine-like) properties.[16][17] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4][18]
In the neuromuscular junction and other synapses, the neurotransmitter acetylcholine (ACh) binds to mAChRs, initiating a signaling cascade that leads to muscle contraction. By binding to these receptors, Pridinol blocks the action of acetylcholine.[18][19] This inhibition of cholinergic transmission reduces the excitability of muscle fibers, thereby alleviating muscle spasms, stiffness, and involuntary movements.[4][19] This action occurs both in the central nervous system (brain and spinal cord) and peripherally on smooth and striated muscle cells.[3][16][18]
Caption: Pridinol's mechanism as a muscarinic receptor antagonist.
Pharmacokinetic Properties
Pharmacokinetic data for Pridinol has been characterized in healthy human subjects. Following oral administration, it is absorbed relatively quickly.
| Parameter | Geometric Mean Value (Test Product) | Geometric Mean Value (Reference Product) |
| Cmax (Maximum Plasma Concentration) | 29.27 ng/mL[20][21] | 27.44 ng/mL[20][21] |
| tmax (Time to Cmax) | 1.00 hours[20][21] | 0.90 hours[20][21] |
| AUC₀-tlast (Area Under the Curve) | 187.93 hng/mL[20][21] | 183.51 hng/mL[20][21] |
| T½ (Elimination Half-life) | 19.14 hours[20] | 18.85 hours[20] |
Data from a randomized, crossover bioequivalence trial in 34 healthy subjects.[20] The active substance is largely excreted via the kidneys within 24 hours, partly in unchanged form and partly as glucuronide and sulfate conjugates.[16]
References
- 1. mims.com [mims.com]
- 2. Pridinol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Pridinol | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pridinol hydrochloride | 968-58-1 | Benchchem [benchchem.com]
- 5. Pridinol [drugfuture.com]
- 6. pridinol synthesis - chemicalbook [chemicalbook.com]
- 7. CN104262290B - Preparation method of pridinol mesylate - Google Patents [patents.google.com]
- 8. CN104262290A - Preparation method of pridinol mesylate - Google Patents [patents.google.com]
- 9. login.medscape.com [login.medscape.com]
- 10. Pridinol Mesilate | CAS 6856-31-1 | LGC Standards [lgcstandards.com]
- 11. Pridinol Mesilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. CN103254154A - Novel method for preparing mesylate pridinol - Google Patents [patents.google.com]
- 14. PRIDINOL METHANESULFONATE SALT(6856-31-1) 1H NMR spectrum [chemicalbook.com]
- 15. IR _2007 [uanlch.vscht.cz]
- 16. Pridinol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the mechanism of Pridinol Mesilate? [synapse.patsnap.com]
- 19. What is Pridinol Mesilate used for? [synapse.patsnap.com]
- 20. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
